Mao A/hsp90-IN-2
Description
Significance of Monoamine Oxidase A as a Pharmacological Target in Cellular Regulation
Monoamine Oxidase A (MAO-A) is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme located on the outer mitochondrial membrane. mdpi.comfrontiersin.org It plays a critical role in the oxidative deamination of biogenic amines, including key neurotransmitters like serotonin (B10506), norepinephrine, and dopamine (B1211576). mdpi.comfrontiersin.org This catalytic function is essential for maintaining the appropriate levels of these signaling molecules, and consequently, MAO-A has long been a target for treating neuropsychiatric disorders such as depression. frontiersin.orgresearchgate.net
Beyond its role in the central nervous system, MAO-A is integral to broader cellular functions, including the regulation of cell growth and differentiation. mdpi.com The enzymatic activity of MAO-A results in the production of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). mdpi.comresearchgate.net While ROS are involved in normal cellular signaling, their overproduction due to heightened MAO-A activity can lead to oxidative stress, a condition implicated in neurodegenerative diseases and, more recently, in cancer. researchgate.netbmpcjournal.ru
Increasing evidence has highlighted the overexpression of MAO-A in various malignancies, including glioblastoma, prostate cancer, and non-small cell lung cancer. researchgate.netnih.gov In the context of cancer, elevated MAO-A levels contribute to tumor progression, metastasis, and aggressiveness. mdpi.comresearchgate.net The inhibition of MAO-A has been shown to reduce tumor growth, cell migration, and invasion in preclinical models, establishing it as a valuable therapeutic target for cancer intervention. researchgate.netpreprints.org
Significance of Heat Shock Protein 90 as a Molecular Chaperone Target in Proteostasis and Signaling
Heat Shock Protein 90 (Hsp90) is an essential and highly abundant molecular chaperone that is vital for the viability of eukaryotic cells. mdpi.com It plays a central role in maintaining cellular protein homeostasis, or proteostasis, by assisting in the proper folding, stabilization, activation, and assembly of a vast array of client proteins. mdpi.comnih.govresearchgate.net Unlike other chaperones that handle a broad range of proteins, Hsp90's clientele is notably enriched with signaling proteins, such as transcription factors and protein kinases. mdpi.com
Hsp90's function is critical for numerous cellular processes, including signal transduction, cell cycle regulation, and responses to environmental stress. nih.govmdpi.com In cancer cells, Hsp90 is particularly crucial as it stabilizes many oncoproteins that drive tumor growth, proliferation, and survival. spandidos-publications.com These client proteins include HER2 (Human Epidermal Growth Factor Receptor 2) and Akt (Protein Kinase B), both of which are pivotal in glioblastoma and other cancers. nih.gov Cancer cells are often in a state of proteotoxic stress, making them highly dependent on the chaperoning capacity of Hsp90. This dependency has led to the recognition of Hsp90 as a key target in oncology. nih.gov
Inhibition of Hsp90's ATP-dependent chaperone activity leads to the misfolding and subsequent degradation of its client proteins, thereby disrupting multiple oncogenic pathways simultaneously. spandidos-publications.comresearchgate.net A common cellular response to Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, notably Hsp70, which serves as a biomarker for the functional inhibition of Hsp90. nih.govnih.gov
Conceptual Rationale for Dual Inhibition Strategies: The Case of Mao A/hsp90-IN-2
The rationale for developing dual inhibitors stems from the understanding that complex diseases like cancer are driven by interconnected and redundant signaling networks. Targeting a single protein can often be circumvented by the activation of alternative pathways, leading to drug resistance. A dual-inhibition strategy aims to produce a more potent and durable therapeutic effect by simultaneously blocking two critical nodes within these networks. researchgate.netmdpi.com
The concurrent inhibition of MAO-A and Hsp90 is a promising approach for cancer therapy, particularly for aggressive tumors like glioblastoma (GBM). researchgate.netnih.gov MAO-A promotes tumor growth through mechanisms including ROS production, while Hsp90 supports the stability of numerous oncoproteins that are essential for cancer cell survival and proliferation. researchgate.netnih.gov A dual inhibitor targeting both could therefore attack the tumor on multiple fronts.
This compound (also referred to as compound 4-c in research literature) is a rationally designed dual inhibitor created to embody this strategy. nih.govmedchemexpress.com Its chemical structure is a conjugate of pharmacophores from known inhibitors: it incorporates the N-methylpropargylamine moiety from the MAO-A inhibitor clorgyline and an isopropylresorcinol group found in Hsp90 inhibitors like AUY922. nih.gov
Research has demonstrated that this compound effectively inhibits both of its intended targets. nih.govnih.gov Studies show it potently inhibits MAO-A activity and also disrupts Hsp90 function, as evidenced by the degradation of Hsp90 client proteins and the induction of Hsp70 expression. nih.govmedchemexpress.com This dual activity translates into significant anti-proliferative effects against various cancer cell lines, including those resistant to standard therapies. nih.govmedchemexpress.com
Table 1: In Vitro Inhibitory Activity of this compound and Reference Compounds
| Compound | Target | IC₅₀ (μM) |
|---|---|---|
| This compound | MAO-A | 0.016 |
| This compound | Hsp90 | 4.58 |
| Clorgyline | MAO-A | 0.005 |
| STA-9090 | Hsp90 | 0.021 |
Data sourced from a study on dual monoamine oxidase A and heat shock protein 90 inhibitors. nih.gov
Furthermore, this compound has been shown to reduce the expression of key oncoproteins such as HER2 and phosphorylated Akt in glioblastoma cells. nih.gov It also diminishes the expression of Programmed Death-Ligand 1 (PD-L1) induced by interferon-gamma (IFN-γ), suggesting a potential role in modulating tumor immune evasion. nih.govnih.gov This multifaceted mechanism of action, achieved through a single chemical entity, highlights the potential of dual-inhibition strategies in developing more effective treatments for complex diseases.
Table 2: Growth Inhibition (IC₅₀) of this compound in Glioblastoma Cell Lines
| Cell Line | Description | IC₅₀ (μM) |
|---|---|---|
| GL26 | Mouse Glioblastoma | 0.49 |
| U251S | Human Glioblastoma (TMZ-Sensitive) | 1.09 |
| U251R | Human Glioblastoma (TMZ-Resistant) | 0.26 |
| U87MG | Human Glioblastoma | 0.36 |
| LN229 | Human Glioblastoma | 0.31 |
TMZ: Temozolomide (B1682018). Data shows the concentration of this compound required to inhibit the growth of various glioblastoma cell lines by 50%. medchemexpress.com
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | Compound 4-c |
| Clorgyline | - |
| AUY922 | Luminespib |
| STA-9090 | Ganetespib (B611964) |
| Temozolomide | TMZ |
| Geldanamycin | - |
| 17-AAG | Tanespimycin |
| 17-DMAG | Alvespimycin |
| Onalespib | AT13387 |
| SB203580 | - |
| Novobiocin | - |
| Tazemetostat | - |
| BIIB021 | - |
| Crizotinib | - |
| Trastuzumab | - |
| Emodin | - |
Structure
3D Structure
Properties
Molecular Formula |
C25H31ClN2O4 |
|---|---|
Molecular Weight |
459.0 g/mol |
IUPAC Name |
N-[3-chloro-4-[3-[methyl(prop-2-ynyl)amino]propoxy]phenyl]-N-ethyl-2,4-dihydroxy-5-propan-2-ylbenzamide |
InChI |
InChI=1S/C25H31ClN2O4/c1-6-11-27(5)12-8-13-32-24-10-9-18(14-21(24)26)28(7-2)25(31)20-15-19(17(3)4)22(29)16-23(20)30/h1,9-10,14-17,29-30H,7-8,11-13H2,2-5H3 |
InChI Key |
UGMCCVYCFXAQTN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC(=C(C=C1)OCCCN(C)CC#C)Cl)C(=O)C2=C(C=C(C(=C2)C(C)C)O)O |
Origin of Product |
United States |
Molecular and Enzymatic Mechanisms of Monoamine Oxidase a Targeting
Catalytic Activity and Substrate Specificity of Monoamine Oxidase A Isoforms
Monoamine Oxidase (MAO) is a flavoenzyme located on the outer mitochondrial membrane and is responsible for the oxidative deamination of neurotransmitters and dietary amines. ingentaconnect.comresearchgate.net In mammals, MAO exists in two isoforms, MAO-A and MAO-B, which share approximately 70% sequence identity but exhibit distinct substrate specificities and inhibitor sensitivities. researchgate.netbiorxiv.org
MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine, and it is the primary target for a class of antidepressant drugs. biorxiv.orgnih.gov Dopamine (B1211576) and tyramine (B21549) are substrates for both isoforms. biorxiv.orgresearchgate.net The substrate specificity is determined by the enzyme's active site structure. For instance, studies on chimeric enzymes have indicated that the region between residues 120-220 is crucial for determining the substrate specificity of MAO-A. usask.cacolab.ws A single amino acid difference, Ile-335 in MAO-A versus Tyr-326 in MAO-B, has been shown to play a critical role in conferring these specificities. researchgate.net The smaller active site cavity in MAO-B, partly due to the orientation of Tyr326, restricts access for bulkier substrates that are readily accommodated by MAO-A. researchgate.netusask.ca
The catalytic activity of MAO-A varies with the substrate, as reflected by the Michaelis-Menten constant (Km) and maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.
Note: The kinetic values are approximate and can vary depending on the tissue source and experimental conditions. biorxiv.orgnih.gov
Serotonin generally exhibits a lower Km for MAO-A compared to l-norepinephrine, indicating a higher affinity. nih.gov
Role of Monoamine Oxidase A in Cellular Metabolism and Reactive Oxygen Species Production
The primary metabolic function of MAO-A is the oxidative deamination of monoamines. This enzymatic reaction is a crucial pathway for regulating the levels of key neurotransmitters in the brain and peripheral tissues. activemotif.com The reaction proceeds as follows:
R-CH2-NH2 + O2 + H2O → R-CHO + NH3 + H2O2
In this process, a monoamine substrate is oxidized to its corresponding aldehyde, releasing ammonia (B1221849) (NH3) and hydrogen peroxide (H2O2) as byproducts. igem.org The aldehyde is subsequently metabolized further by aldehyde dehydrogenase.
A significant consequence of MAO-A's catalytic activity is the production of reactive oxygen species (ROS), primarily hydrogen peroxide. ingentaconnect.comresearchgate.netphysiology.org This H2O2 is generated during the re-oxidation of the reduced flavin adenine (B156593) dinucleotide (FAD) cofactor by molecular oxygen. biorxiv.org While ROS are involved in normal cellular signaling, their overproduction due to elevated MAO-A activity can lead to oxidative stress, a condition implicated in various pathological states. researchgate.netphysiology.org The H2O2 produced by MAO can damage cellular components such as lipids, proteins, and nucleic acids. researchgate.net
Recent studies have challenged the view that MAO-generated electrons are solely transferred to oxygen to produce cytosolic H2O2. Evidence suggests a mitochondrial shuttle mechanism where electrons from dopamine metabolism by MAO can be transferred to the electron transport chain, contributing to mitochondrial respiration. nih.gov This highlights a complex role for MAO in both cellular bioenergetics and redox homeostasis.
Modes of Monoamine Oxidase A Inhibition: Irreversible vs. Reversible Interactions
MAO-A inhibitors are broadly classified based on their mode of interaction with the enzyme: irreversible or reversible. frontiersin.org
Irreversible Inhibition: Irreversible inhibitors, often called "suicide inhibitors," form a stable, covalent bond with the enzyme, permanently inactivating it. usask.cafrontiersin.org The restoration of enzyme activity requires the synthesis of new enzyme molecules. usask.ca
A classic example of an irreversible MAO-A selective inhibitor is clorgyline . mdpi.comnih.gov The mechanism involves the propargylamine (B41283) group of clorgyline, which, after being processed by the MAO-A active site, forms a reactive intermediate. This intermediate then covalently binds to the N5 atom of the FAD cofactor, leading to time-dependent, irreversible inactivation of the enzyme. usask.camdpi.comnih.gov The design of Mao A/hsp90-IN-2 is based on the structure of clorgyline, suggesting it may share a similar irreversible binding mechanism to the MAO-A component. nih.govnih.gov
Reversible Inhibition: Reversible inhibitors bind to the enzyme through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. frontiersin.org This binding is transient, and the inhibitor can dissociate from the enzyme, allowing enzyme activity to be restored once the inhibitor concentration decreases. patsnap.com
Moclobemide is a well-characterized reversible inhibitor of MAO-A (RIMA). patsnap.comwikipedia.orge-lactancia.org Its mechanism is described as slow-binding, initially showing competitive inhibition that becomes more potent over time as a more tightly bound, but still non-covalent, enzyme-inhibitor complex is formed. nih.gov This reversibility allows for a more controlled modulation of MAO-A activity. wikipedia.org
The nature of the inhibitor's interaction with the enzyme's active site dictates its selectivity and duration of action. The design of this compound as a conjugate of an isopropylresorcinol pharmacophore and a clorgyline derivative results in a dual-target compound. nih.gov Molecular docking studies of a compound from the same series as this compound (specifically compound 4-c) show that it fits into the MAO-A binding site, where it establishes hydrogen bonds and other interactions with key residues, consistent with a targeted inhibitory mechanism. nih.gov
Molecular and Chaperone Mechanisms of Heat Shock Protein 90 System Modulation
Structural Biology of Heat Shock Protein 90: Domains and Conformational Dynamics
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone essential for the stability and function of a wide array of "client" proteins, many of which are critical in signal transduction and cell cycle regulation. frontiersin.orgportlandpress.com Its function is intrinsically linked to its dimeric structure, which is composed of three primary domains: an N-Terminal Domain (NTD), a Middle Domain (MD), and a C-Terminal Domain (CTD). frontiersin.orgnih.gov The activity of Hsp90 is driven by a dynamic cycle of ATP binding and hydrolysis, which induces significant conformational changes across these domains. portlandpress.com
The N-Terminal Domain of Hsp90 houses a highly conserved ATP-binding pocket, which is the primary target for a multitude of small molecule inhibitors. nih.govmdpi.com The binding and subsequent hydrolysis of ATP at this site are critical for the chaperone's function, driving the conformational changes necessary for client protein activation. nih.gov
Mao A/hsp90-IN-2 is designed to target this specific domain. Its structure incorporates a 4-isopropylresorcinol group, a known pharmacophore that interacts with the Hsp90 ATP-binding site. nih.govresearchgate.net Molecular docking studies have elucidated the specific interactions between this compound and the NTD. These computational models predict that the compound forms three hydrogen bonds with key residues within the ATP-binding pocket, namely Aspartic Acid 54 (D54), Aspartic Acid 93 (D93), and Threonine 184 (T184). nih.gov The formation of these bonds allows this compound to occupy the ATP-binding site, competitively inhibiting the binding of ATP and thereby disrupting the chaperone's activity. This mechanism is characteristic of many well-studied ATP-competitive Hsp90 inhibitors. nih.govnih.gov
| Parameter | Value | Source |
| Target | Heat Shock Protein 90 (Hsp90) | nih.gov |
| Binding Site | N-Terminal Domain (NTD) ATP-Binding Pocket | nih.gov |
| Interacting Residues | D54, D93, T184 (via hydrogen bonds) | nih.gov |
| Inhibitory Constant (IC50) | 0.016 µM (16 nM) | medchemexpress.com |
This interactive table summarizes the binding characteristics of this compound with Hsp90.
The Middle Domain of Hsp90 is crucial for both ATP hydrolysis and the binding of a diverse range of client proteins and co-chaperones. medchemexpress.comrcsb.org It contains a catalytic loop with a conserved arginine residue that facilitates ATP hydrolysis upon closure of the N-terminal "lid". portlandpress.com Furthermore, the MD serves as a primary docking site for client proteins, discriminating between different types of substrates to ensure proper folding and activation. rcsb.org
Currently, there is no specific published research detailing the direct interaction or modulation of the Hsp90 Middle Domain by this compound. The primary mechanism of action identified for this compound is its competitive binding to the NTD. nih.gov However, by inhibiting ATP binding and preventing the associated conformational changes, this compound indirectly affects the function of the MD. The conformational shifts required for the catalytic loop's activity and for stable client protein engagement are stalled, leading to the functional inhibition of the chaperone machine.
As with the Middle Domain, there is no direct evidence to suggest that this compound binds to or directly modulates the C-Terminal Domain. Its inhibitory action is focused on the N-terminal ATP-binding site. nih.gov Consequently, the effects on the CTD are secondary to the disruption of the ATP-driven cycle initiated at the NTD.
Heat Shock Protein 90 Chaperone Cycle and ATP Hydrolysis Regulation
The Hsp90 chaperone cycle is a highly regulated, dynamic process that begins with the capture of a client protein in an open conformation of the Hsp90 dimer. mdpi.com The binding of ATP to the NTDs triggers a large-scale conformational change, leading to the transient dimerization of the N-terminal domains and the formation of a "closed" state that is competent for ATP hydrolysis. frontiersin.org This process is regulated by numerous co-chaperones that can either accelerate (e.g., Aha1) or modulate (e.g., p23) the cycle. portlandpress.comresearchgate.net
Inhibition of Hsp90 by this compound effectively arrests this cycle. By occupying the ATP-binding pocket, the compound prevents the initial conformational switch required to move to the closed, hydrolysis-competent state. nih.gov A well-established indicator of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, particularly Hsp70, as the cell attempts to mitigate the stress caused by the loss of Hsp90 function. nih.gov Research has confirmed that treatment of cancer cells with this compound leads to a dose-dependent increase in the expression of Hsp70, providing functional evidence that the compound successfully inhibits the Hsp90 chaperone machinery within the cellular environment. nih.gov
Heat Shock Protein 90 Client Proteome Interactions and Functional Implications
By inhibiting the Hsp90 chaperone cycle, this compound prevents the proper folding, stabilization, and maturation of Hsp90's client proteins. These clients, now deprived of their essential chaperone support, become unstable and are targeted for degradation, typically via the ubiquitin-proteasome pathway. mdpi.com
A significant portion of the Hsp90 client proteome consists of protein kinases that are frequently dysregulated in cancer. portlandpress.com These include key signaling molecules such as Akt, HER2 (Human Epidermal Growth Factor Receptor 2), and Raf-1. portlandpress.com The stability and activity of these kinases are critically dependent on Hsp90.
Studies on this compound have demonstrated its efficacy in promoting the degradation of specific Hsp90 kinase clients. Western blot analysis of glioblastoma cells treated with the compound showed a marked, concentration-dependent decrease in the expression levels of HER2 and the phosphorylated, active form of Akt (phospho-Akt). nih.gov This provides direct evidence that the inhibition of Hsp90 by this compound leads to the destabilization and subsequent depletion of these oncogenic kinases. nih.gov This disruption of key survival and proliferation pathways is central to the compound's anticancer effects.
| Client Protein | Effect of this compound Treatment | Implication | Source |
| HER2 | Expression Reduced | Destabilization and Degradation | nih.gov |
| Phospho-Akt | Expression Reduced | Destabilization and Degradation | nih.gov |
| Hsp70 | Expression Increased | Compensatory Heat Shock Response | nih.gov |
This interactive table summarizes the observed effects of this compound on key Hsp90-related proteins.
Transcription Factor Client Proteins (e.g., HSF1, HIF-1α, p53, STAT3)
The Heat Shock Protein 90 (Hsp90) chaperone machinery plays a pivotal role in the stability and functional maturation of a wide array of client proteins, including numerous transcription factors that are critical for cellular stress responses, development, and oncogenesis.
Heat Shock Factor 1 (HSF1): HSF1 is the master transcriptional regulator of the heat shock response, inducing the expression of Hsp90 and other chaperones. In non-stressed conditions, Hsp90 binds to and represses HSF1 activity. Upon cellular stress, misfolded proteins compete for Hsp90 binding, releasing HSF1. This allows HSF1 to trimerize, translocate to the nucleus, and activate the transcription of heat shock genes. Inhibition of Hsp90 can lead to the activation of HSF1, resulting in the upregulation of compensatory chaperones like Hsp70 and Hsp27, which can counteract the therapeutic effects of Hsp90 inhibitors. mdpi.com
Hypoxia-Inducible Factor-1α (HIF-1α): HIF-1α is a key transcription factor that enables cellular adaptation to low oxygen conditions (hypoxia) by regulating genes involved in angiogenesis, glucose metabolism, and cell survival. Hsp90 is essential for the stability and activity of the HIF-1α subunit. By chaperoning HIF-1α, Hsp90 protects it from proteasomal degradation, allowing it to accumulate and form an active complex with HIF-1β. Hsp90 inhibitors disrupt the Hsp90-HIF-1α interaction, leading to the degradation of HIF-1α and the suppression of hypoxic responses in cancer cells. nih.govresearchgate.net
p53: The tumor suppressor protein p53 is a critical regulator of the cell cycle, apoptosis, and DNA repair. While wild-type p53 does not heavily rely on Hsp90, many mutant forms of p53 (mutp53), which are prevalent in cancer, are obligate client proteins of Hsp90. Hsp90 stabilizes these mutant p53 proteins, allowing them to accumulate and exert oncogenic gain-of-function activities. Inhibition of Hsp90 leads to the degradation of mutp53, thereby abrogating its pro-tumorigenic effects. nih.govnih.gov
Signal Transducer and Activator of Transcription 3 (STAT3): STAT3 is a transcription factor that plays a crucial role in cell growth, survival, and differentiation. It is often constitutively activated in many cancers. STAT3 is a client protein of Hsp90, which is required for its stability and transcriptional activity. Hsp90 inhibitors can disrupt the Hsp90-STAT3 complex, leading to the dephosphorylation, inactivation, and subsequent degradation of STAT3, thereby inhibiting tumor cell proliferation and survival. nih.govnih.gov
| Transcription Factor | Role in Cellular Processes | Interaction with Hsp90 | Effect of Hsp90 Inhibition |
| HSF1 | Master regulator of the heat shock response. | Hsp90 binds and represses HSF1 in non-stressed conditions. | Releases HSF1, leading to the induction of heat shock proteins. mdpi.com |
| HIF-1α | Mediates cellular adaptation to hypoxia. | Hsp90 is essential for the stability and activity of HIF-1α. nih.gov | Leads to the degradation of HIF-1α and suppression of hypoxic responses. researchgate.net |
| p53 (mutant) | Oncogenic gain-of-function activities in cancer. | Hsp90 stabilizes mutant p53 proteins. nih.gov | Induces the degradation of mutant p53. nih.gov |
| STAT3 | Regulates cell growth, survival, and differentiation. | Hsp90 is required for the stability and transcriptional activity of STAT3. nih.gov | Leads to the inactivation and degradation of STAT3. nih.gov |
Steroid Hormone Receptor Client Proteins (e.g., ER, GR, PR)
Steroid hormone receptors are a class of ligand-activated transcription factors that are critically dependent on the Hsp90 chaperone machinery for their proper conformation, ligand-binding affinity, and function.
Estrogen Receptor (ER): The estrogen receptor is a key driver in the majority of breast cancers. The ligand-binding domain of the ER requires Hsp90 for its conformational maturation and ability to bind estrogen with high affinity. Hsp90 inhibitors disrupt the Hsp90-ER complex, leading to the misfolding and subsequent proteasomal degradation of the receptor. aacrjournals.orgresearchgate.net
Glucocorticoid Receptor (GR): The glucocorticoid receptor is a well-established Hsp90 client protein. In its unliganded state, GR is part of a large multi-protein complex that includes Hsp90 and other co-chaperones, which maintain the receptor in a conformation that is competent for high-affinity ligand binding. nih.govrsc.orgresearchgate.net Upon hormone binding, the complex undergoes conformational changes that facilitate nuclear translocation and transcriptional regulation. nih.gov Hsp90 inhibitors disrupt this complex, leading to GR degradation. aacrjournals.org
Progesterone (B1679170) Receptor (PR): Similar to other steroid hormone receptors, the progesterone receptor relies on Hsp90 for its stability and function. The interaction with Hsp90 is crucial for maintaining the PR in a state that can efficiently bind progesterone and subsequently regulate gene expression. Inhibition of Hsp90 results in the destabilization and degradation of the PR. aacrjournals.orgresearchgate.net
| Steroid Hormone Receptor | Function | Dependence on Hsp90 | Consequence of Hsp90 Inhibition |
| Estrogen Receptor (ER) | Mediates the effects of estrogen; key in breast cancer. | Required for conformational maturation and high-affinity ligand binding. researchgate.net | Misfolding and proteasomal degradation. aacrjournals.org |
| Glucocorticoid Receptor (GR) | Regulates metabolism, inflammation, and stress responses. | Maintains a ligand-binding competent conformation. nih.govrsc.orgresearchgate.net | Disruption of the chaperone complex and receptor degradation. aacrjournals.org |
| Progesterone Receptor (PR) | Mediates the effects of progesterone in the reproductive system. | Essential for stability and maintaining a functional conformation. researchgate.net | Destabilization and subsequent degradation. aacrjournals.org |
Other Key Client Proteins (e.g., PD-L1, MMP-2, MIF, tau, synuclein)
Beyond transcription factors and steroid hormone receptors, Hsp90 supports a diverse range of other client proteins involved in various cellular processes, including immune evasion, cell migration, inflammation, and neurodegeneration.
Programmed Death-Ligand 1 (PD-L1): PD-L1 is an immune checkpoint protein that can be expressed on the surface of tumor cells to suppress the anti-tumor immune response. Hsp90 has been shown to be involved in the stabilization and expression of PD-L1 on the cancer cell surface. Dual inhibitors like this compound have been observed to decrease interferon-gamma-induced PD-L1 expression in glioblastoma cells, suggesting a role for Hsp90 in modulating tumor immune escape. medchemexpress.comnih.gov
Matrix Metalloproteinase-2 (MMP-2): MMP-2 is an enzyme that degrades components of the extracellular matrix, facilitating cancer cell invasion and metastasis. Extracellular Hsp90α has been shown to interact with and promote the activation of MMP-2. nih.govresearchgate.net Hsp90α stabilizes MMP-2 and protects it from degradation. nih.govehu.es
Macrophage Migration Inhibitory Factor (MIF): MIF is a pro-inflammatory cytokine that is implicated in tumor progression. The Hsp90 chaperone complex protects MIF from proteasome-dependent degradation, thereby stabilizing it in cancer cells. Inhibition of Hsp90 leads to the destabilization and subsequent degradation of MIF. nih.govresearchgate.netcansa.org.zanih.gov
Tau: The microtubule-associated protein tau is involved in the pathology of Alzheimer's disease and other tauopathies. Hsp90 can bind to tau and promote a conformational change that may lead to its phosphorylation and aggregation into neurotoxic filaments. rsc.orgnih.gov Hsp90 inhibitors can promote the degradation of abnormal tau. medchemexpress.comnih.gov
Alpha-synuclein: The aggregation of α-synuclein is a hallmark of Parkinson's disease and other synucleinopathies. Hsp90 has been found to interact with soluble oligomeric forms of α-synuclein, preventing their aggregation in an ATP-independent manner. researchgate.net However, Hsp90 has also been implicated in the regulation of extracellular α-synuclein recycling. nih.gov
| Client Protein | Biological Function | Hsp90 Interaction | Impact of Hsp90 Inhibition |
| PD-L1 | Immune checkpoint protein, suppresses anti-tumor immunity. | Stabilizes and promotes cell surface expression. mdpi.com | Decreases PD-L1 expression. medchemexpress.comnih.gov |
| MMP-2 | Extracellular matrix degradation, cancer invasion. | Extracellular Hsp90α activates and stabilizes MMP-2. nih.govresearchgate.net | Promotes MMP-2 degradation. nih.gov |
| MIF | Pro-inflammatory cytokine, promotes tumor progression. | Protects from proteasomal degradation. nih.govresearchgate.net | Destabilization and degradation of MIF. cansa.org.za |
| Tau | Microtubule-associated protein, aggregates in tauopathies. | Promotes conformational changes and aggregation. rsc.orgnih.gov | Promotes degradation of abnormal tau. medchemexpress.comnih.gov |
| α-synuclein | Aggregates in Parkinson's disease. | Interacts with oligomers to prevent aggregation. researchgate.net | Can prevent resecretion of extracellular α-synuclein. nih.gov |
Co-Chaperone Regulation of Heat Shock Protein 90 Activity (e.g., Aha1, Cdc37, p23, Hop)
The function of Hsp90 is tightly regulated by a cohort of co-chaperones that modulate its ATPase activity, client protein binding, and progression through the chaperone cycle.
Aha1 (Activator of Hsp90 ATPase homolog 1): Aha1 is a key activator of the Hsp90 ATPase activity. It binds to the middle domain of Hsp90 and stimulates its weak intrinsic ATPase activity, thereby accelerating the chaperone cycle. pnas.orgnih.govnih.gov This can be crucial for the efficient folding of some client proteins, while for others, it may promote their degradation. nih.gov
Cdc37 (Cell division cycle 37): Cdc37 is a co-chaperone that is particularly important for the recruitment of protein kinase clients to the Hsp90 machinery. It acts as a scaffold, bringing kinases to Hsp90 and inhibiting the Hsp90 ATPase activity to allow for proper client loading and folding. pnas.org
p23: p23 binds to the ATP-bound, closed conformation of Hsp90, stabilizing this state and trapping client proteins within the chaperone complex. nih.gov It enters late in the chaperone cycle and is thought to be important for the final maturation and release of client proteins. nih.gov
Hop (Hsp70-Hsp90 organizing protein): Hop, also known as Sti1, functions as an adaptor protein that links the Hsp70 and Hsp90 chaperone systems. It facilitates the transfer of client proteins from Hsp70 to Hsp90 for their subsequent folding and maturation. Hop binds to both chaperones simultaneously, holding Hsp90 in an open, ATP-receptive conformation.
| Co-chaperone | Primary Function | Effect on Hsp90 ATPase Activity | Role in Chaperone Cycle |
| Aha1 | Activates Hsp90's ATPase activity. | Stimulates. pnas.orgnih.gov | Accelerates the cycle. nih.gov |
| Cdc37 | Recruits protein kinase clients. pnas.org | Inhibits. | Facilitates client loading. |
| p23 | Stabilizes the ATP-bound, closed state of Hsp90. nih.gov | Inhibits. | Traps client proteins for maturation. |
| Hop | Links Hsp70 and Hsp90. | Inhibits. | Facilitates client transfer from Hsp70 to Hsp90. |
Isoform-Selective Modulation of Heat Shock Protein 90 (Hsp90α, Hsp90β, Grp94, TRAP1)
The Hsp90 family in mammals comprises four main isoforms, each with distinct subcellular localizations and, to some extent, specialized functions and client protein repertoires. The development of isoform-selective inhibitors is an area of active research aimed at improving therapeutic efficacy and reducing off-target effects. nih.govnih.gov
Hsp90α and Hsp90β: These are the two major cytosolic isoforms and are highly homologous. Hsp90α is inducible by stress, while Hsp90β is constitutively expressed. They share many client proteins, but there is emerging evidence for isoform-specific roles. For instance, extracellular Hsp90α is particularly important for cancer cell invasion and migration through its interaction with proteins like MMP-2. nih.gov
Grp94 (Glucose-regulated protein 94): Grp94 is the endoplasmic reticulum (ER) resident homolog of Hsp90. It plays a crucial role in the folding and maturation of a specific set of client proteins within the ER, including Toll-like receptors and integrins. Grp94-selective inhibitors are being explored for their potential in treating cancer metastasis and certain immune disorders.
TRAP1 (Tumor necrosis factor receptor-associated protein 1): TRAP1 is the mitochondrial isoform of Hsp90. It is involved in maintaining mitochondrial integrity, regulating cellular metabolism, and protecting cells from oxidative stress. TRAP1 has been implicated in the metabolic reprogramming of cancer cells and is being investigated as a target for cancer therapy. aacrjournals.org
| Hsp90 Isoform | Subcellular Localization | Key Functions | Relevance to Disease |
| Hsp90α | Cytosol, Nucleus, Extracellular | Stress-inducible, cell signaling, invasion. nih.gov | Cancer. |
| Hsp90β | Cytosol, Nucleus | Constitutively expressed, housekeeping chaperone functions. | Cancer. |
| Grp94 | Endoplasmic Reticulum | Folding of secretory and membrane proteins, immunity. | Cancer metastasis, immune disorders. |
| TRAP1 | Mitochondria | Mitochondrial integrity, metabolism, anti-apoptosis. aacrjournals.org | Cancer. |
Preclinical Pharmacological and Biological Characterization of Mao A/hsp90 in 2
In Vitro Cellular Efficacy and Mechanism Studies
Impact on Cell Line Proliferation and Viability in Disease Models (e.g., glioblastoma, breast cancer)
Mao A/hsp90-IN-2 has demonstrated significant anti-proliferative activity against a panel of human glioblastoma multiforme (GBM) cell lines. nih.gov Its efficacy extends to both temozolomide (B1682018) (TMZ)-sensitive and TMZ-resistant GBM cells, suggesting its potential as a therapeutic agent in challenging clinical scenarios. nih.gov
The compound's inhibitory effects on cell growth were evaluated across eight human GBM cell lines, revealing potent activity. The half-maximal inhibitory concentrations (IC50) for this compound (compound 4-c) in several of these cell lines are detailed in the table below. nih.gov
| Cell Line | IC50 (µM) |
| U87MG | 0.08 ± 0.01 |
| U251 | 0.12 ± 0.01 |
| A172 | 0.07 ± 0.01 |
| T98G | 0.10 ± 0.01 |
| U118 | 0.11 ± 0.02 |
| U251R | 0.11 ± 0.01 |
| U87R | 0.10 ± 0.01 |
| LN229 | 0.11 ± 0.01 |
This table presents the IC50 values of this compound in various glioblastoma cell lines, indicating its potent anti-proliferative effects. nih.gov
Furthermore, results from the National Cancer Institute's NCI-60 screen indicated that this compound also inhibits the growth of other cancer cell lines, including those from colon cancer and leukemia. nih.gov Specific data regarding its impact on breast cancer cell lines from this screen are not detailed in the available research.
Induction of Apoptosis and Modulation of Cell Cycle Progression
Detailed studies specifically characterizing the induction of apoptosis and the modulation of cell cycle progression by this compound are not extensively described in the currently available scientific literature. While HSP90 inhibitors are generally known to induce apoptosis and cause cell cycle arrest in cancer cells, specific experimental data for this compound on these processes have not been published. nih.govnih.gov
Effects on Protein Expression, Stability, and Degradation of MAO A and HSP90 Client Proteins (e.g., HER2, Akt, phospho-Akt, HSP70, PD-L1)
The mechanism of action of this compound involves the modulation of several key proteins. As an HSP90 inhibitor, it disrupts the chaperone's function, leading to the degradation of its client proteins and the induction of a heat shock response.
Western blot analyses have shown that treatment of glioblastoma cells with this compound leads to a dose-dependent increase in the expression of Heat Shock Protein 70 (HSP70). nih.gov This is a well-established marker of HSP90 inhibition, indicating a cellular response to the loss of HSP90 function. nih.gov
Concurrently, the compound was found to reduce the expression levels of key HSP90 client proteins that are critical for cancer cell survival and proliferation. Specifically, this compound treatment resulted in decreased expression of both HER2 and phosphorylated Akt (phospho-Akt). nih.gov The degradation of these proteins disrupts downstream signaling pathways that promote tumor growth. nih.gov
In the context of immuno-oncology, this compound was also shown to decrease the expression of Programmed Death-Ligand 1 (PD-L1) in GL26 glioblastoma cells that were stimulated with interferon-gamma (IFN-γ). nih.gov This suggests a potential role for the compound in mitigating tumor immune evasion. nih.gov
Modulation of Intracellular Signaling Cascades (e.g., PI3K/Akt, Ras/MEK/ERK, TGF-β, MAPK pathways)
The observed reduction in phospho-Akt levels upon treatment with this compound directly indicates its ability to modulate the PI3K/Akt signaling pathway, a critical cascade for cell survival and proliferation. nih.govnih.gov By promoting the degradation of Akt, an HSP90 client protein, the compound effectively dampens the signaling output of this pathway. nih.gov
Specific experimental data detailing the effects of this compound on other major signaling cascades such as the Ras/MEK/ERK and TGF-β pathways have not been reported in the available literature. However, given that key components of the MAPK/ERK pathway are known HSP90 clients, it is plausible that this compound could also impact this signaling axis. researchgate.net
Dual Enzyme Inhibition Profiling through Biochemical Assays
Biochemical assays have confirmed the dual inhibitory nature of this compound. The compound exhibits inhibitory activity against both MAO A and HSP90, with distinct potencies for each target. nih.gov
The following table summarizes the inhibitory concentrations (IC50) of this compound against its two primary targets. nih.gov
| Target | IC50 (µM) |
| MAO A | 4.58 |
| HSP90 | 0.016 |
This table highlights the dual inhibitory profile of this compound, demonstrating potent inhibition of HSP90 and moderate inhibition of MAO A. nih.gov
In Vivo Efficacy and Pharmacodynamic Analyses in Relevant Research Models
The in vivo anti-tumor activity of this compound was evaluated in a GL26 mouse model of glioblastoma. The results from this preclinical model demonstrated that the compound was effective in reducing tumor growth. nih.gov This finding provides an initial in vivo proof-of-concept for the therapeutic potential of this dual inhibitor in a glioblastoma setting. nih.gov Further detailed pharmacodynamic analyses from these in vivo studies are not extensively reported in the current literature.
Assessment of Tumor Growth Inhibition in Xenograft Models
Preclinical studies have demonstrated the potential of this compound and other HSP90 inhibitors to inhibit tumor growth in various cancer models.
Glioblastoma: this compound has shown efficacy in preclinical models of glioblastoma (GBM), the most aggressive primary brain tumor. pnas.org In a GL26 mouse model of glioblastoma, treatment with this compound resulted in reduced tumor growth. pnas.org This compound has demonstrated the ability to inhibit the growth of both temozolomide-sensitive and -resistant glioblastoma cells, suggesting its potential to overcome a common mechanism of drug resistance in this cancer. pnas.org
Breast Cancer: While specific xenograft data for this compound in breast cancer is not extensively available, the broader class of HSP90 inhibitors has been widely studied in this malignancy. nih.govnih.govmdpi.comresearchgate.netresearchgate.net HSP90 is crucial for the stability of key proteins in breast cancer, such as HER2, and estrogen and progesterone (B1679170) receptors. nih.gov Consequently, HSP90 inhibitors have shown activity in HER2-driven breast cancer xenograft models. nih.gov For instance, the HSP90 inhibitor 17-AAG has yielded promising results in patients with HER2-overexpressing metastatic breast cancer. nih.gov Another inhibitor, PU-H71, has induced complete responses in preclinical models of triple-negative breast cancer. researchgate.net
Lung Cancer: In the context of lung cancer, NCI-60 screening data has indicated that this compound inhibits the growth of non-small cell lung cancer cells. pnas.org More broadly, HSP90 inhibitors have been investigated as a therapeutic strategy for various subtypes of lung cancer. hematologyandoncology.netnih.govnih.govnih.govmdpi.comresearchgate.net Preclinical data have demonstrated the potential for these drugs in non-small cell lung cancer (NSCLC), both as single agents and in combination therapies. hematologyandoncology.net For example, the HSP90 inhibitor ganetespib (B611964) has been shown to sensitize NSCLC cells to radiation. researchgate.net In vivo treatment of EML4-ALK–driven xenografts with HSP90 inhibitors has resulted in significant tumor regression. hematologyandoncology.net
Prostate Cancer: The dependence of prostate cancer on the androgen receptor (AR), a client protein of HSP90, makes this chaperone an attractive therapeutic target. avensonline.orgnih.govnih.govavensonline.orgnih.govnih.govpreprints.org Preclinical data demonstrate that HSP90 inhibition is an effective therapy for inhibiting prostate cancer cells in culture and in animal xenograft models. avensonline.orgavensonline.org For instance, the HSP90 inhibitor 17-AAG promotes AR degradation in prostate cancer cell culture and mouse xenograft models. avensonline.orgavensonline.org Another inhibitor, 17-PAG, has been shown to significantly reduce tumor growth in xenograft models of androgen-independent prostate cancer. nih.gov
| Cancer Type | Compound | Xenograft Model | Observed Effect | Reference |
|---|---|---|---|---|
| Glioblastoma | This compound | GL26 mouse model | Reduced tumor growth | pnas.org |
| Breast Cancer (HER2+) | 17-AAG | Metastatic breast cancer | Promising clinical results | nih.gov |
| Breast Cancer (Triple-Negative) | PU-H71 | Xenograft models | Complete response and tumor regression | researchgate.net |
| Lung Cancer (NSCLC) | This compound | NCI-60 screen | Inhibition of cell growth | pnas.org |
| Lung Cancer (EML4-ALK driven) | 17-DMAG, IPI-504 | Xenograft models | Significant tumor regression | hematologyandoncology.net |
| Prostate Cancer | 17-AAG | Xenograft models | Promotes AR degradation | avensonline.orgavensonline.org |
| Prostate Cancer (Androgen-Independent) | 17-PAG | Xenograft models | Significant reduction in tumor growth | nih.gov |
Modulation of the Tumor Microenvironment and Immune Checkpoint Regulation in Preclinical Settings
The tumor microenvironment plays a critical role in cancer progression and response to therapy. This compound has been shown to modulate this environment, in part through its effects on immune checkpoint regulation. In GL26 glioblastoma cells, this compound decreased the expression of Programmed Death-Ligand 1 (PD-L1) induced by interferon-gamma (IFN-γ), suggesting a potential to inhibit tumor immune escape. pnas.org
The broader class of HSP90 inhibitors has been more extensively studied for its immunomodulatory effects. hematologyandoncology.net HSP90 inhibition can enhance cancer immunotherapy by modulating the surface expression of multiple immune checkpoint proteins. hematologyandoncology.net In the MC-38 syngeneic mouse tumor model, HSP90 inhibition dramatically reduced PD-L1 surface expression on live tumor cells and increased the number of activated CD8+ T cells within the tumor microenvironment. hematologyandoncology.net This suggests that HSP90 inhibitors could be explored as part of combination immunotherapies.
Identification and Evaluation of Pharmacodynamic Biomarkers
Pharmacodynamic biomarkers are crucial for assessing the biological activity of a drug. For this compound, key biomarkers have been identified that confirm its mechanism of action as an HSP90 inhibitor.
HSP70 Upregulation: A hallmark of HSP90 inhibition is the compensatory upregulation of Heat Shock Protein 70 (HSP70). pnas.org Western blot analyses have shown that treatment with this compound increases the expression of HSP70, indicating a reduction in HSP90 function. pnas.org
Client Protein Depletion: HSP90 is responsible for the stability and function of numerous "client" proteins, many of which are involved in cancer cell growth and survival. Inhibition of HSP90 leads to the degradation of these client proteins. Treatment with this compound has been shown to reduce the expression of key client proteins such as HER2 and phospho-Akt. pnas.org The degradation of such oncoproteins is a key mechanism through which HSP90 inhibitors exert their anti-cancer effects.
| Biomarker | Effect of this compound | Significance | Reference |
|---|---|---|---|
| HSP70 | Increased expression | Indicates inhibition of HSP90 function | pnas.org |
| HER2 | Reduced expression | Depletion of a key oncogenic client protein | pnas.org |
| phospho-Akt | Reduced expression | Inhibition of a critical cell survival signaling pathway | pnas.org |
Investigations in Other Preclinical Disease Models
The therapeutic potential of targeting HSP90 extends beyond oncology. While specific studies on this compound in other disease models are limited, the broader class of HSP90 inhibitors has been investigated in various preclinical settings.
Neurodegenerative Disease Models: The accumulation of misfolded proteins is a hallmark of many neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. jci.orgnih.govnih.govfrontiersin.org The Hsp70/Hsp90 chaperone machinery plays a critical role in managing these misfolded proteins. jci.orgfrontiersin.org In mouse models of Alzheimer's disease, HSP90 inhibitors have been shown to reduce the toxicity of amyloid-beta and normalize synaptic function. jci.orgfrontiersin.org Similarly, in models of Parkinson's disease, HSP90 inhibition has been shown to protect against dopaminergic neurotoxicity. nih.gov
Pulmonary Fibrosis: Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease. jci.orgnih.gov HSP90 has been implicated in the pathological processes of IPF, and its inhibition represents a potential therapeutic strategy. jci.orgnih.gov In a mouse model of pulmonary fibrosis, the HSP90 inhibitor 17-AAG was shown to attenuate the progression of established and ongoing fibrosis. jci.org
Fungal Infection Models: The molecular chaperone HSP90 is also essential for the growth, viability, and drug resistance of many fungal pathogens. mdpi.comduke.edupnas.orgnih.govplos.org Targeting fungal HSP90 has emerged as a promising strategy for the treatment of fungal infections. duke.edupnas.org In a murine model of disseminated candidiasis, genetic compromise of Candida albicans HSP90 expression enhanced the therapeutic efficacy of the antifungal drug fluconazole. pnas.org Combination therapy with HSP90 inhibitors and existing antifungal drugs has shown synergistic effects in preclinical models. duke.edupnas.org
Advanced Research Methodologies and Translational Concepts in Dual Inhibition
Application of Chemoproteomics for Target Engagement and Selectivity Profiling
Chemoproteomics is a powerful methodology used to identify the protein interaction partners of a small molecule within the complex environment of the cell proteome. For a dual inhibitor like Mao A/hsp90-IN-2, this technique is invaluable for confirming simultaneous engagement with both Monoamine Oxidase A (MAO A) and Heat Shock Protein 90 (HSP90) and for assessing its selectivity profile across the entire proteome.
The typical workflow involves creating a chemical probe by immobilizing the inhibitor on a solid support, such as resin beads. nih.govnih.gov These "baited" beads are then incubated with cell or tissue lysates, allowing the inhibitor to bind to its target proteins. nih.gov After washing away non-specific binders, the captured proteins are identified and quantified using mass spectrometry. nih.gov This approach not only validates the intended targets but also uncovers potential off-target interactions, which is crucial for predicting a compound's broader biological effects and potential toxicities.
For this compound, chemoproteomic studies would be designed to pull down both MAO A and the HSP90α and HSP90β isoforms from cancer cell lysates. nih.gov Quantitative mass spectrometry could then compare the binding affinity to these intended targets versus other proteins, providing a detailed selectivity map. Such studies have been instrumental in understanding the biology of HSP90, revealing vast interaction networks and the extent of cellular processes the chaperone participates in. nih.govnih.gov
Table 1: Illustrative Chemoproteomic Analysis of a Dual MAO A/HSP90 Inhibitor This table represents hypothetical data from a chemoproteomics experiment to illustrate the type of findings.
| Identified Protein | Protein Class | Binding Enrichment (Fold Change vs. Control) | Implication for this compound |
|---|---|---|---|
| HSP90AA1 (HSP90α) | Molecular Chaperone | High | Confirmed on-target engagement. nih.gov |
| HSP90AB1 (HSP90β) | Molecular Chaperone | High | Confirmed on-target engagement. nih.gov |
| MAOA | Amine Oxidase | High | Confirmed on-target engagement. researchgate.net |
| AKT1 | HSP90 Client Protein (Kinase) | Moderate | Expected co-precipitation with HSP90 complex. nih.gov |
| CDK4 | HSP90 Client Protein (Kinase) | Moderate | Expected co-precipitation with HSP90 complex. nih.gov |
| MAOB | Amine Oxidase | Low | Demonstrates selectivity for MAO A over MAO B isoform. |
Proteomic and Phosphoproteomic Analyses for Pathway Elucidation
While chemoproteomics identifies direct binding partners, total proteomic and phosphoproteomic analyses reveal the downstream consequences of target inhibition on global cellular signaling pathways. mdpi.com Upon inhibition by this compound, HSP90 can no longer stabilize its extensive list of "client" proteins, many of which are critical oncogenic kinases and transcription factors. nih.govfrontiersin.org This leads to their degradation via the proteasome.
Proteomic studies using mass spectrometry can quantify changes in the abundance of thousands of proteins following treatment with the inhibitor. For an HSP90 inhibitor, this typically reveals a significant downregulation of known client proteins. mdpi.com Phosphoproteomics, a specialized branch, focuses on changes in protein phosphorylation, providing a dynamic snapshot of kinase activity and signaling pathway activation or suppression. asm.orgasm.org Inhibition of HSP90 is expected to lead to a widespread loss of phosphorylation on pathways driven by its client kinases. mdpi.com
In studies of dual MAO A/HSP90 inhibitors, western blot analyses have confirmed the degradation of key HSP90 client proteins, such as the receptor tyrosine kinase HER2 and the signaling kinase Akt, whose phosphorylated (active) form was reduced. researchgate.net A broader proteomic screen would likely uncover modulation of multiple pathways crucial for tumor growth and survival, including the PI3K/AKT/mTOR and RAF/MEK/ERK signaling cascades. mdpi.comoncotarget.comnih.gov
Table 2: Key Protein and Phosphoprotein Changes Following MAO A/HSP90 Dual Inhibition This table summarizes expected findings based on known functions of MAO A and HSP90 inhibitors.
| Protein/Phosphoprotein | Pathway | Observed Change | Biological Consequence |
|---|---|---|---|
| HSP70 | Heat Shock Response | Increased Expression | Biomarker of HSP90 functional inhibition. researchgate.net |
| HER2 (ERBB2) | Receptor Tyrosine Kinase Signaling | Decreased Expression | Inhibition of a key oncogenic driver. researchgate.net |
| Phospho-Akt (p-Akt) | PI3K/AKT/mTOR Signaling | Decreased Level | Suppression of pro-survival signaling. researchgate.net |
| C-RAF | MAPK Signaling | Decreased Expression | Disruption of proliferation signaling. plos.org |
| PD-L1 | Immune Checkpoint | Decreased Expression (IFN-γ induced) | Potential to reduce tumor immune evasion. researchgate.netnih.gov |
| Cyclin D1 | Cell Cycle Regulation | Decreased Expression | Induction of cell cycle arrest. nih.gov |
Strategies for Combination Research in Preclinical Models
A key rationale for developing novel anticancer agents is their potential for use in combination with other therapies to achieve synergistic effects and overcome resistance. mdpi.com Preclinical models, including cancer cell lines and patient-derived xenografts, are essential for identifying and validating effective combination strategies for this compound.
HSP90 inhibitors have shown significant synergy with a variety of targeted agents. This is often because HSP90 stabilizes the very proteins that are either targeted by other drugs or that mediate resistance to them.
BRAF/MEK Inhibitors: In melanomas with BRAF mutations, resistance to BRAF or MEK inhibitors often emerges through the reactivation of the MAPK pathway or bypass signaling through the PI3K/AKT pathway. aacrjournals.org Since HSP90 is required to stabilize key components of both pathways (e.g., C-RAF, AKT), its inhibition can prevent or reverse this resistance, leading to potent synergy. aacrjournals.orgnih.govaacrjournals.org
mTOR Inhibitors: The PI3K/AKT/mTOR pathway is a critical survival pathway in many cancers and is heavily dependent on HSP90 for the stability of key components like AKT and mTOR itself. nih.gov Combining an HSP90 inhibitor with an mTOR inhibitor can lead to a more complete and durable shutdown of this pathway, resulting in synergistic anti-tumor activity. nih.govnih.gov
Immune Checkpoint Blockade: The dual-target nature of this compound is particularly intriguing for combinations with immunotherapy. Inhibition of HSP90 can lead to the degradation of client proteins that regulate the expression of immune checkpoints like PD-L1. nih.gov Furthermore, specific MAO A/HSP90 dual inhibitors have been shown to directly decrease interferon-gamma (IFN-γ)-induced PD-L1 expression in glioblastoma cells, suggesting a direct role in modulating the tumor immune microenvironment. researchgate.netnih.gov This provides a strong rationale for combining this compound with anti-PD-1 or anti-PD-L1 antibodies. mdpi.com
Table 3: Preclinical Combination Strategies for a Dual MAO A/HSP90 Inhibitor
| Combination Agent Class | Example Agent | Rationale for Synergy | Relevant Cancer Type(s) |
|---|---|---|---|
| BRAF Inhibitor | Vemurafenib, Dabrafenib | Overcomes resistance by degrading reactivated MAPK and AKT pathway components. aacrjournals.org | Melanoma, Colorectal Cancer. aacrjournals.orguni-halle.de |
| MEK Inhibitor | Trametinib, AZD6244 | Prevents feedback activation of MAPK signaling and degrades client proteins. aacrjournals.orgcancerbiomed.org | Pancreatic Cancer, NSCLC, Melanoma. oncotarget.comnih.gov |
| mTOR Inhibitor | INK128, BEZ235 | Dual blockade of the PI3K/AKT/mTOR pathway by targeting multiple nodes. nih.govnih.gov | Burkitt Lymphoma, Endometrial Cancer. oncotarget.comnih.gov |
| Immune Checkpoint Blockade | Anti-PD-1/PD-L1 Antibodies | Decreases PD-L1 expression on tumor cells, enhancing anti-tumor immunity. researchgate.netnih.govmdpi.com | Glioblastoma, Melanoma, Colon Cancer. researchgate.netmdpi.com |
Cancer cells can develop resistance to HSP90 inhibitors through several mechanisms. One common method is the overexpression of drug efflux pumps, such as P-glycoprotein (encoded by the ABCB1 gene), which actively pump the inhibitor out of the cell. nih.govoncotarget.com Another potential mechanism is the acquisition of mutations in the ATP-binding pocket of HSP90, which prevents the inhibitor from binding effectively. nih.gov
The dual-targeting nature of this compound could inherently combat the development of resistance, as it would require a cancer cell to simultaneously evolve mechanisms to overcome the inhibition of two unrelated proteins. Furthermore, preclinical studies of MAO A/HSP90 dual inhibitors have demonstrated their efficacy in glioblastoma cells that are already resistant to standard-of-care chemotherapy (temozolomide), indicating their potential to treat refractory disease. researchgate.netnih.gov
Development of Research Tools and Probes for this compound Investigations
To deeply investigate the cellular mechanisms of a novel compound, specialized research tools derived from the inhibitor itself are essential. nih.gov These chemical probes are designed for specific experimental applications that go beyond simply measuring the effects of the parent drug.
Affinity-Based Probes: As mentioned in section 6.1, attaching this compound to a solid support like agarose (B213101) or magnetic beads creates a powerful tool for affinity purification-mass spectrometry (AP-MS). nih.gov This allows for the definitive identification of direct binding partners and their associated protein complexes from cell lysates. nih.gov
Biotinylated Probes: A biotin-tagged version of this compound can be synthesized. This probe can be introduced into cells, and after binding to its targets, the resulting protein complexes can be pulled down using streptavidin-coated beads. nih.gov This is a common and effective method for validating target engagement in a cellular context.
Fluorescent Probes: Conjugating a fluorescent dye to this compound allows for its visualization within cells using techniques like fluorescence microscopy or flow cytometry. This can provide valuable information on the subcellular localization of the inhibitor and its targets, and can be used to monitor target engagement in real-time in living cells. nih.gov
The development of these tools for this compound would be a critical step in its preclinical characterization, enabling a more profound understanding of its dual-target biology and mechanism of action. researchgate.net
Table 4: Potential Research Probes Based on this compound and Their Applications
| Probe Type | Description | Primary Research Application |
|---|---|---|
| Immobilized Affinity Probe | This compound covalently linked to resin beads. | Chemoproteomics: Identification of on- and off-targets from cell lysates via mass spectrometry. nih.gov |
| Biotinylated Probe | This compound linked to a biotin (B1667282) molecule. | Target validation: Pull-down of MAO A and HSP90 complexes from cells for Western blot or mass spectrometry analysis. nih.gov |
| Fluorescent Probe | This compound linked to a fluorophore (e.g., FITC, rhodamine). | Cellular imaging: Visualization of drug uptake and subcellular localization via fluorescence microscopy. nih.gov |
| Radiolabeled Probe | This compound incorporating a radioactive isotope (e.g., ¹⁴C, ³H). | In vivo studies: Quantification of drug distribution and target occupancy in animal models using autoradiography. |
Future Directions and Emerging Research Avenues for Dual Mao A/hsp90 Inhibitors
Exploration of Isoform-Specific Dual Inhibition Strategies
A significant challenge and a major area of future research lie in the development of isoform-specific dual inhibitors. The HSP90 family comprises four main isoforms: the cytosolic HSP90α (inducible) and HSP90β (constitutive), the endoplasmic reticulum-resident GRP94, and the mitochondrial TRAP1. nih.govnih.gov Pan-inhibitors, which target all isoforms, have been associated with toxicities in clinical trials. ku.edu Therefore, designing dual inhibitors that selectively target a specific HSP90 isoform in conjunction with MAO A could offer a more refined and less toxic therapeutic approach.
The high degree of structural homology among HSP90 isoforms, especially between HSP90α and HSP90β where the N-terminal ATP-binding sites are over 95% identical, makes the design of selective inhibitors exceptionally challenging. nih.govresearchgate.netnih.gov However, subtle differences are being exploited. For instance, researchers have successfully developed HSP90β-selective inhibitors by targeting these minor variations. nih.gov Future strategies for dual inhibitors will likely involve sophisticated structure-based drug design and computational modeling to identify and exploit the unique structural features of each HSP90 isoform's binding pocket. researchgate.net The goal is to create molecules that not only inhibit MAO A but also precisely target the HSP90 isoform most relevant to the pathology of a specific disease, thereby maximizing efficacy and minimizing off-target effects. ku.edunih.gov
Investigation of Novel Client Proteins and Cellular Pathways Affected by Dual Inhibition
The therapeutic effects of HSP90 inhibition are mediated through the destabilization and subsequent degradation of its numerous "client" proteins, many of which are oncoproteins. spandidos-publications.comresearchgate.net While the dual inhibitor MAO A/HSP90-IN-2 is known to reduce the expression of established HSP90 clients like HER2 and phospho-Akt, a key research avenue is the identification of novel client proteins and cellular pathways uniquely affected by the dual inhibition strategy. nih.govresearchgate.net
Recent studies on HSP90 inhibitors have begun to uncover less conventional client proteins. For example, the viral latency-associated nuclear antigen (LANA) of Kaposi sarcoma-associated herpesvirus has been identified as a novel HSP90 client, and its degradation is induced by HSP90 inhibitors. plos.org This finding opens up the possibility of using dual MAO A/HSP90 inhibitors in the context of viral-associated cancers.
Furthermore, the dual inhibition approach may uncover synergistic effects on cellular pathways that are not apparent with single-agent therapy. For instance, both MAO A and HSP90 have been implicated in the regulation of the PD-L1 immune checkpoint protein. nih.govnih.gov Dual inhibitors could therefore have a more profound impact on tumor immune evasion. Research is also pointing towards the involvement of HSP90 in the JAK-STAT signaling pathway, which is critical in many inflammatory conditions and cancers. frontiersin.org Future studies will likely employ advanced proteomic and transcriptomic techniques to map the full spectrum of client proteins and signaling networks modulated by dual MAO A/HSP90 inhibitors, potentially revealing new therapeutic targets and applications.
Mechanistic Insights into Cross-Talk between MAO A and HSP90 Pathways
While MAO A and HSP90 are both validated targets in cancer, the mechanistic interplay between their respective pathways is not yet fully understood. A crucial future direction is to elucidate the molecular cross-talk between MAO A and HSP90 signaling. Understanding this synergy is key to optimizing the design and application of dual inhibitors.
One potential point of convergence is the regulation of inflammatory and immune responses. MAO A inhibition has been shown to reduce immune suppression, particularly by stimulating cytotoxic T cells. nih.gov Concurrently, HSP90 inhibitors can decrease the expression of PD-L1, a key immune checkpoint that suppresses T-cell activity. nih.gov This suggests that a dual inhibitor could attack tumor immune evasion from two different angles.
Another area of potential cross-talk involves the NF-κB signaling pathway, a central regulator of inflammation. Some evidence suggests that MAO-B activity is required for the generation of reactive oxygen species (ROS) through an NF-κB-mediated mechanism. HSP90, on the other hand, is a key stability factor for the IκB kinase (IKK) complex, which is essential for NF-κB activation. mdpi.com By inhibiting both MAO A (which also produces ROS) and HSP90, a dual inhibitor could synergistically suppress NF-κB-driven inflammation and cell survival. Future research will need to employ detailed molecular studies to map these interactions and confirm the synergistic mechanisms at play.
Development of Advanced In Vitro and In Vivo Models for Comprehensive Evaluation
The comprehensive evaluation of dual MAO A/HSP90 inhibitors requires sophisticated preclinical models that can accurately recapitulate the complexity of human diseases. Standard two-dimensional cell cultures are often poor predictors of clinical efficacy. amegroups.org The future of testing these dual inhibitors will rely on advanced in vitro and in vivo systems.
Advanced In Vitro Models:
Patient-Derived Organoids (PDOs) and Glioblastoma Organoids (GBOs): These three-dimensional cultures are grown from patient tumor cells and can maintain key features of the original tumor, including its architecture, cellular heterogeneity, and microenvironment. crownbio.comnih.govfrontiersin.org GBOs have been shown to be more resistant to therapies like temozolomide (B1682018) and radiation compared to 2D cultures, making them a more stringent and predictive model for testing new drugs. amegroups.org
PDX-Derived Organoids (PDXOs): These are organoids generated from patient-derived xenografts (PDX), providing a scalable in vitro system that is directly linked to a corresponding in vivo model. crownbio.com This allows for large-scale initial drug screening in PDXOs, with subsequent validation of promising candidates in the matched PDX model. crownbio.com
Bioprinted Models: Emerging technologies in 3D bioprinting allow for the creation of "glioblastoma-on-a-chip" models that can incorporate multiple cell types and even mimic the hypoxic gradients found in tumors. frontiersin.org
Advanced In Vivo Models:
Patient-Derived Xenografts (PDXs): PDX models, where fresh human tumor tissue is implanted into immunodeficient mice, are considered the gold standard for preclinical in vivo testing. researchfeatures.comfrontiersin.org They preserve the genomic and phenotypic characteristics of the original tumor and have been shown to be more predictive of clinical outcomes than cell line-derived xenografts. mednexus.orgmdpi.comnih.gov
Genetically Engineered Mouse Models (GEMMs): These models, where specific oncogenic mutations are introduced into the mouse genome, are invaluable for studying tumor initiation and progression in the context of a fully competent immune system. frontiersin.org
Humanized Mouse Models: These are immunodeficient mice engrafted with human immune cells, providing a platform to study the interaction between the tumor and the human immune system, which is particularly relevant for dual inhibitors that may act as immune checkpoint modulators. mednexus.org
The use of these advanced models will be critical for a more accurate assessment of the efficacy of dual MAO A/HSP90 inhibitors and for the identification of biomarkers that can predict patient response.
Potential for Repurposing and Novel Applications in Non-Oncological Disease Research Models
While the primary focus of dual MAO A/HSP90 inhibitors has been on oncology, particularly glioblastoma, there is significant potential for their application in other disease areas. nih.gov Drug repurposing is an attractive strategy that can accelerate the development of new therapies for a wide range of conditions. nih.govfrontiersin.orgtandfonline.com
Neurodegenerative Diseases: Both MAO and HSP90 are implicated in the pathology of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. frontiersin.orgnih.gov MAO inhibitors are already used in the treatment of Parkinson's disease, and HSP90 has been shown to be involved in the aggregation of proteins like tau and alpha-synuclein. Therefore, a dual inhibitor could potentially offer a multi-pronged approach to tackling these complex diseases.
Inflammatory Diseases: HSP90 plays a crucial role in modulating inflammation, and HSP90 inhibitors have shown anti-inflammatory effects in preclinical models of rheumatoid arthritis, lupus, and atopic dermatitis. frontiersin.orgmdpi.com In a mouse model of atopic dermatitis, an HSP90 inhibitor was found to suppress inflammation by disrupting JAK-STAT signaling. frontiersin.org Given that MAO is also involved in inflammatory processes, a dual MAO A/HSP90 inhibitor could be a potent anti-inflammatory agent.
Future research should explore the efficacy of compounds like this compound in preclinical models of these non-oncological diseases. Such studies could significantly broaden the therapeutic potential of this class of dual inhibitors.
Q & A
Q. What are the primary molecular targets of Mao A/HSP90-IN-2, and how do its dual inhibitory effects influence experimental design in oncology research?
this compound is a dual inhibitor targeting monoamine oxidase A (MAO A) and heat shock protein 90 (HSP90) , with IC50 values of 0.016 μM and 4.58 μM, respectively . Researchers must design assays that simultaneously evaluate both targets, such as:
- Enzymatic inhibition assays (e.g., fluorometric or spectrophotometric methods) to quantify MAO A and HSP90 activity.
- Cell-based viability assays using cancer lines (e.g., glioblastoma GL26, U251R) to correlate target inhibition with antiproliferative effects .
- Controls for off-target effects, given the compound’s broad antitumor activity across colon cancer, leukemia, and NSCLC models .
Q. What in vivo experimental models are most appropriate for assessing the antitumor efficacy of this compound?
The GL26 glioblastoma xenograft model is validated for in vivo studies, with dosing regimens of 25 mg/kg (intraperitoneal injection, 8-day protocol) showing significant tumor growth suppression . Key considerations include:
Q. How can researchers ensure reproducibility when replicating this compound’s effects on HER2 and phospho-Akt signaling?
Standardize protocols for:
- Cell culture conditions (e.g., media, passage number, confluence at treatment).
- Western blot analysis using validated antibodies for HER2, phospho-Akt, and loading controls (e.g., β-actin).
- Dose-response experiments (0.3–3 μM, 24-hour treatment) to replicate HSP70 upregulation and HER2 suppression .
Advanced Research Questions
Q. How should researchers optimize in vitro assays to evaluate this compound in temozolomide-resistant glioblastoma models?
- Use patient-derived resistant lines (e.g., U251R) and compare IC50 values with parental lines (U251S).
- Assess combination indices with temozolomide to identify synergistic or antagonistic effects .
- Include endpoints like PD-L1 modulation (via flow cytometry) to evaluate immune evasion mechanisms .
Q. What methodological approaches validate PD-L1 downregulation in IFN-γ-stimulated glioblastoma cells treated with this compound?
- Flow cytometry or immunofluorescence to quantify membrane-bound PD-L1.
- Pre-treat GL26 cells with IFN-γ (e.g., 10 ng/mL, 24 hours) before administering this compound (0.5–1 μM, 24 hours) .
- Normalize PD-L1 levels to housekeeping genes (e.g., GAPDH) and include untreated controls .
Q. How can researchers address discrepancies in IC50 values across enzymatic and cell-based assays?
- Assay validation : Compare results from recombinant enzyme assays (e.g., MAO A) vs. cell viability assays (e.g., U87MG glioblastoma).
- Control for variables like ATP levels in HSP90 inhibition assays, which influence compound activity .
- Use statistical tools (e.g., Bland-Altman plots) to quantify inter-assay variability .
Q. What strategies identify synergistic effects between this compound and immune checkpoint inhibitors?
- Combinatorial dosing : Test this compound with anti-PD-1/PD-L1 agents in co-culture systems (e.g., GL26 + T cells).
- Measure cytokine secretion (e.g., IFN-γ, IL-2) and tumor cell lysis via cytotoxicity assays .
- Apply the Chou-Talalay method to calculate combination indices .
Q. How should researchers analyze HSP70 upregulation and phospho-Akt suppression in treated cell lines?
- Time-course experiments : Evaluate HSP70 induction at 6, 12, and 24 hours post-treatment.
- Pathway inhibition : Use phospho-specific antibodies for Akt (Ser473) and compare with total Akt levels.
- Quantify data using densitometry (ImageJ) and normalize to untreated controls .
Methodological Guidelines
- Data Reporting : Present raw and processed data in tables (e.g., IC50 values across cell lines) and figures (e.g., Western blot bands). Avoid duplicating data in text and visuals .
- Statistical Analysis : Use ANOVA for multi-group comparisons and Tukey’s post-hoc test. Report p-values and confidence intervals .
- Manuscript Structure : Follow IMRAD format, with emphasis on discussion sections that interpret findings in the context of HSP90/MAO A biology and cancer immune evasion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
